Cas no 1936693-87-6 (1,2-Oxazolidine-3-carbonitrile)

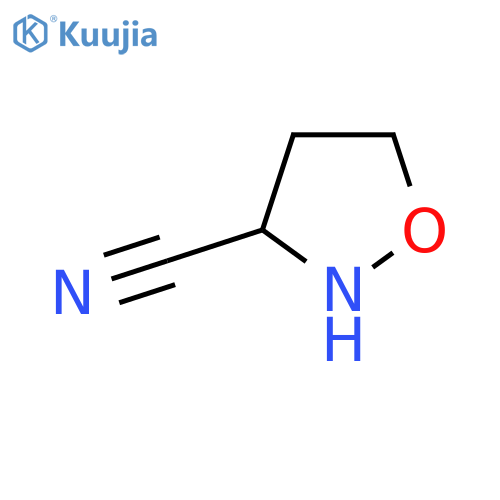

1936693-87-6 structure

商品名:1,2-Oxazolidine-3-carbonitrile

1,2-Oxazolidine-3-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 1,2-oxazolidine-3-carbonitrile

- 1936693-87-6

- EN300-19586132

- 1,2-Oxazolidine-3-carbonitrile

-

- インチ: 1S/C4H6N2O/c5-3-4-1-2-7-6-4/h4,6H,1-2H2

- InChIKey: NPVKKLZPJHCXFQ-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C#N)N1

計算された属性

- せいみつぶんしりょう: 98.048012819g/mol

- どういたいしつりょう: 98.048012819g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 104

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 45Ų

1,2-Oxazolidine-3-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-19586132-5.0g |

1,2-oxazolidine-3-carbonitrile |

1936693-87-6 | 5g |

$3147.0 | 2023-05-31 | ||

| Enamine | EN300-19586132-2.5g |

1,2-oxazolidine-3-carbonitrile |

1936693-87-6 | 2.5g |

$2127.0 | 2023-05-31 | ||

| Enamine | EN300-19586132-1.0g |

1,2-oxazolidine-3-carbonitrile |

1936693-87-6 | 1g |

$1086.0 | 2023-05-31 | ||

| Enamine | EN300-19586132-0.1g |

1,2-oxazolidine-3-carbonitrile |

1936693-87-6 | 0.1g |

$956.0 | 2023-05-31 | ||

| Enamine | EN300-19586132-0.25g |

1,2-oxazolidine-3-carbonitrile |

1936693-87-6 | 0.25g |

$999.0 | 2023-05-31 | ||

| Enamine | EN300-19586132-10.0g |

1,2-oxazolidine-3-carbonitrile |

1936693-87-6 | 10g |

$4667.0 | 2023-05-31 | ||

| Enamine | EN300-19586132-0.5g |

1,2-oxazolidine-3-carbonitrile |

1936693-87-6 | 0.5g |

$1043.0 | 2023-05-31 | ||

| Enamine | EN300-19586132-0.05g |

1,2-oxazolidine-3-carbonitrile |

1936693-87-6 | 0.05g |

$912.0 | 2023-05-31 |

1,2-Oxazolidine-3-carbonitrile 関連文献

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

1936693-87-6 (1,2-Oxazolidine-3-carbonitrile) 関連製品

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量